molecular formula C32H36NO3PS B12496668 N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12496668
M. Wt: 545.7 g/mol
InChI Key: JRKPWFKMKYGFTG-UHFFFAOYSA-N
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Description

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphine group, a sulfinamide group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphine and sulfinamide groups. One common method involves the reaction of 2-(diphenylphosphanyl)-4,5-dimethoxybenzaldehyde with a suitable amine and sulfinyl chloride under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and specific solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are typically employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfinamide group may interact with biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphine and sulfinamide groups, along with the presence of multiple aromatic rings.

Properties

Molecular Formula

C32H36NO3PS

Molecular Weight

545.7 g/mol

IUPAC Name

N-[(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C32H36NO3PS/c1-32(2,3)38(34)33(4)31(24-16-10-7-11-17-24)27-22-28(35-5)29(36-6)23-30(27)37(25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-23,31H,1-6H3

InChI Key

JRKPWFKMKYGFTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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